

An In-Depth Technical Guide to the Molecular Structure of 10,10-Dimethylanthrone

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Compound of Interest

Compound Name: **10,10-Dimethylanthrone**

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Introduction

10,10-Dimethylanthrone, a tricyclic aromatic ketone, serves as a pivotal molecular scaffold in synthetic organic chemistry and drug discovery. Its rigid, three-dimensional architecture, characterized by a central anthrone core with geminal dimethyl groups at the C-10 position, imparts unique chemical and physical properties that are leveraged in the synthesis of complex molecules. This guide provides a comprehensive technical overview of the molecular structure, spectroscopic signature, synthesis, and reactivity of **10,10-Dimethylanthrone**, with a particular focus on its critical role as a key intermediate in the synthesis of the tricyclic antidepressant, Melitracen.

Molecular Structure and Physicochemical Properties

10,10-Dimethylanthrone, with the chemical formula $C_{16}H_{14}O$, is a crystalline solid that typically appears as a white to light yellow powder.^{[1][2][3]} Its molecular weight is 222.28 g/mol.^{[1][3][4]} Key physicochemical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	$C_{16}H_{14}O$	[1][3][4]
Molecular Weight	222.28 g/mol	[1][3][4]
Melting Point	101-103 °C	[1][2][3]
Appearance	White to light yellow solid	[1][2][3]
Solubility	Slightly soluble in Chloroform and Ethyl Acetate	[2]
CAS Number	5447-86-9	[1][3]

The core of **10,10-Dimethylanthrone** is the anthracene ring system, which is essentially planar.^[5] X-ray crystallography studies have revealed that the asymmetric unit of the crystal structure consists of three crystallographically independent molecules.^[5] The planarity of the anthracene unit is slightly distorted, with minor deviations observed in the fused benzene rings.^[5] The defining structural feature is the presence of two methyl groups at the C-10 position. This gem-dimethyl substitution has profound implications for the molecule's reactivity. Unlike its parent compound, anthrone, which can exist in equilibrium with its enol tautomer (9-anthrol), **10,10-Dimethylanthrone** is locked in the keto form due to the absence of an enolizable proton at the C-10 position. This structural rigidity and the steric hindrance introduced by the methyl groups significantly influence its chemical behavior.

Caption: 2D representation of the **10,10-Dimethylanthrone** molecular structure.

Spectroscopic Characterization

The structural features of **10,10-Dimethylanthrone** are elucidated through various spectroscopic techniques, providing a unique fingerprint for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and ^{13}C NMR spectra of **10,10-Dimethylanthrone** provide detailed information about its carbon-hydrogen framework.

- ^1H NMR: The proton NMR spectrum is characterized by signals corresponding to the aromatic protons and the methyl protons. The aromatic protons typically appear as a complex multiplet in the downfield region (around 7.3-8.3 ppm), indicative of the protons on the two benzene rings. The six protons of the two equivalent methyl groups at the C-10 position give rise to a sharp singlet in the upfield region (around 1.5 ppm).
- ^{13}C NMR: The carbon NMR spectrum shows distinct signals for the quaternary C-10 carbon, the carbonyl carbon (C-9), the aromatic carbons, and the methyl carbons. The carbonyl carbon (C=O) resonance is typically observed in the highly deshielded region of the spectrum (around 185 ppm). The quaternary carbon at the 10-position, bonded to the two methyl groups, appears around 45 ppm. The aromatic carbons resonate in the region of 125-145 ppm, while the methyl carbons give a signal in the aliphatic region (around 28 ppm).[\[6\]](#)

Infrared (IR) Spectroscopy

The FT-IR spectrum of **10,10-Dimethylanthrone** is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.[\[1\]](#)[\[7\]](#) This characteristic peak is typically observed in the range of 1660-1680 cm^{-1} . Other significant bands in the spectrum include those arising from C-H stretching vibrations of the aromatic rings (around 3000-3100 cm^{-1}) and the methyl groups (around 2850-2970 cm^{-1}), as well as C=C stretching vibrations of the aromatic rings (in the 1450-1600 cm^{-1} region). The spectrum also displays bands corresponding to in-plane and out-of-plane C-H bending vibrations.[\[1\]](#)[\[7\]](#)

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **10,10-Dimethylanthrone** typically shows a prominent molecular ion peak (M^+) at m/z 222, corresponding to its molecular weight. The fragmentation pattern is influenced by the stable aromatic core and the gem-dimethyl group. A common fragmentation pathway involves the loss of a methyl group ($\text{CH}_3\bullet$), resulting in a stable cation at m/z 207 (M-15). Further fragmentation can lead to the loss of carbon monoxide (CO) from this ion, producing a fragment at m/z 179.

Synthesis and Reactivity

The synthesis of **10,10-Dimethylanthrone** can be achieved through various synthetic routes, often involving multi-step procedures.

Synthetic Methodologies

A commonly employed method for the synthesis of **10,10-Dimethylanthrone** involves a Grignard reaction. One patented method describes the reaction of o-chlorobenzyl chloride with benzene to form o-chlorodiphenylmethane.[8] This intermediate is then converted to a Grignard reagent, which subsequently reacts with acetone. The resulting product undergoes hydrolysis and condensation, followed by illumination bromination and hydrolysis to yield **10,10-Dimethylanthrone**.[8]

Another synthetic approach starts from anthrone, which is methylated using methyl iodide in the presence of a strong base.[9] However, this method can be challenging due to the potential for side reactions and the need for a phase-transfer catalyst.[9]



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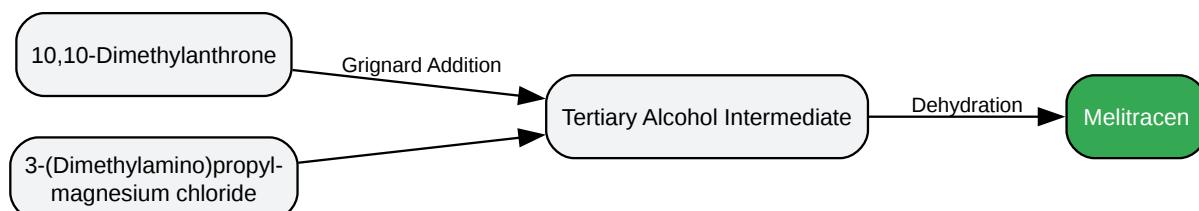
Caption: A generalized workflow for the synthesis of **10,10-Dimethylanthrone** via a Grignard reaction pathway.

Reactivity and Mechanistic Insights

The reactivity of **10,10-Dimethylanthrone** is primarily governed by its carbonyl group and the extended aromatic system. The carbonyl group can undergo nucleophilic addition reactions, which is a key step in the synthesis of Melitracen.

Synthesis of Melitracen:

The synthesis of the antidepressant Melitracen from **10,10-Dimethylanthrone** is a prime example of its utility. The process involves a Grignard reaction where **10,10-Dimethylanthrone** is treated with 3-(dimethylamino)propylmagnesium chloride. The nucleophilic Grignard reagent attacks the electrophilic carbonyl carbon of the anthrone, leading to the formation of a tertiary alcohol intermediate after acidic workup. Subsequent dehydration of this alcohol yields Melitracen.

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